molecular formula C8H11Cl2N3O2 B14167792 Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride

Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride

Cat. No.: B14167792
M. Wt: 252.09 g/mol
InChI Key: IMAVYGDRJFJPLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride is a pyrimidine derivative characterized by a 6-chloro substituent, an ethyl carboxylate ester at position 4, and an aminomethyl group at position 2, with the latter protonated as a hydrochloride salt. This compound is synthesized via multi-step reactions involving chlorinated aniline reagents and amines, as described in recent patent literature . Key analytical data include:

  • LCMS: m/z 245 [M+H]⁺
  • HPLC retention time: 0.75 minutes (condition SQD-FA05) .

Properties

Molecular Formula

C8H11Cl2N3O2

Molecular Weight

252.09 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H10ClN3O2.ClH/c1-2-14-8(13)5-3-6(9)12-7(4-10)11-5;/h3H,2,4,10H2,1H3;1H

InChI Key

IMAVYGDRJFJPLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)CN)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethyl glycinate hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl glycinate replaces the methoxy groups on the pyrimidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines under basic conditions.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Condensation: Reagents like formaldehyde, acetone, or benzaldehyde under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

    Condensation: Formation of Schiff bases or imines.

Scientific Research Applications

Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Used in the development of agrochemicals and materials science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrimidine Derivatives

The compound belongs to a class of substituted pyrimidines, which are often modified to tune electronic, solubility, or binding properties. Below is a comparative analysis with hypothetical analogs inferred from synthesis pathways and literature:

Compound Molecular Formula Molecular Weight Key Substituents HPLC Retention (min) Potential Applications
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate HCl C₉H₁₁ClN₃O₂·HCl 245 (free base) 6-Cl, 4-COOEt, 2-CH₂NH₂·HCl 0.75 Kinase inhibition, antiviral
Methyl 2-(aminomethyl)-6-methylpyrimidine-4-carboxylate HCl C₈H₁₂N₃O₂·HCl 229 (free base) 6-Me, 4-COOMe, 2-CH₂NH₂·HCl ~1.20 (hypothetical) Increased lipophilicity
Ethyl 2-(aminomethyl)-6-fluoropyrimidine-4-carboxylate HCl C₉H₁₁FN₃O₂·HCl 229 (free base) 6-F, 4-COOEt, 2-CH₂NH₂·HCl ~0.65 (hypothetical) Enhanced metabolic stability

Key Observations :

  • Chloro vs.
  • Ester Group Variations : Replacing ethyl carboxylate (COOEt) with methyl (COOMe) reduces lipophilicity, as inferred from shorter HPLC retention times in more polar analogs.
  • Aminomethyl Group: The protonated aminomethyl group (as HCl salt) improves aqueous solubility, a feature shared with Milnacipran hydrochloride (see Section 2.2) .

Comparison with Non-Pyrimidine Hydrochloride Salts

Milnacipran Hydrochloride ([101152-94-7])
  • Structure: Features a cyclopropane ring with aminomethyl and carboxamide groups .
  • Applications: Serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia .
  • Contrast: Unlike the pyrimidine-based target compound, Milnacipran’s cyclopropane core and carboxamide group prioritize monoamine transporter binding, highlighting how structural motifs dictate therapeutic targets.
AC265347 and Calhex-231
  • AC265347: Benzothiazole-ethanol derivative with a 2,4-dimethylphenyl group .
  • Calhex-231 : Indole derivative with naphthyl and ethylamine substituents .
  • Contrast : These compounds lack the pyrimidine ring but share heterocyclic frameworks. The target compound’s pyrimidine core may offer distinct electronic properties for binding ATP pockets in enzymes.

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